(1-(4-Chloro-1H-pyrazol-1-yl)cyclopropyl)methanol
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Overview
Description
1-(4-chloro-1H-pyrazol-1-yl)Cyclopropanemethanol is a compound that features a cyclopropane ring attached to a pyrazole ring substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-1H-pyrazol-1-yl)Cyclopropanemethanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-1H-pyrazole with cyclopropanemethanol under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-1H-pyrazol-1-yl)Cyclopropanemethanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions may result in the formation of new functionalized pyrazole derivatives .
Scientific Research Applications
1-(4-chloro-1H-pyrazol-1-yl)Cyclopropanemethanol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(4-chloro-1H-pyrazol-1-yl)Cyclopropanemethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cellular signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-pyrazole: This compound shares the pyrazole ring with a chlorine substitution but lacks the cyclopropane ring.
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine: This compound features a pyrazole ring attached to a pyrimidine ring with a chlorine substitution.
Uniqueness
1-(4-chloro-1H-pyrazol-1-yl)Cyclopropanemethanol is unique due to the presence of both a cyclopropane ring and a chlorinated pyrazole ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H9ClN2O |
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Molecular Weight |
172.61 g/mol |
IUPAC Name |
[1-(4-chloropyrazol-1-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C7H9ClN2O/c8-6-3-9-10(4-6)7(5-11)1-2-7/h3-4,11H,1-2,5H2 |
InChI Key |
XLUYVBKNAWVFBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CO)N2C=C(C=N2)Cl |
Origin of Product |
United States |
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